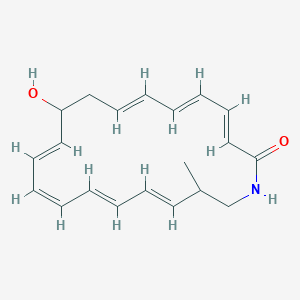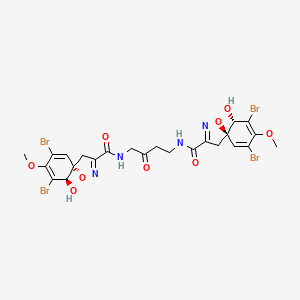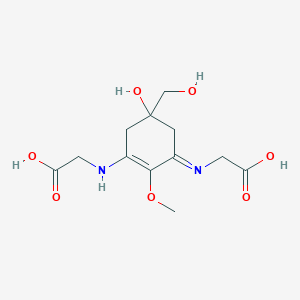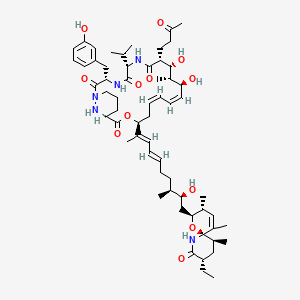
Sanglifehrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanglifehrin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Cellular and Molecular Mechanisms
- Sanglifehrin A has been identified as a novel cyclophilin-binding immunosuppressant that inhibits IL-2-dependent T cell proliferation in the G1 phase of the cell cycle. Unlike cyclosporin A, it does not affect calcium-dependent IL-2 production but enhances IL-2 gene transcription. This suggests a unique mode of action compared to other immunosuppressants (Zhang & Liu, 2001).
2. Immunosuppressive Activity
- Sanglifehrin A has been shown to block key dendritic cell functions in vivo, promoting long-term allograft survival. It significantly decreases dendritic cell receptor-mediated endocytosis and macropinocytosis, impacting acute and chronic heart allograft rejection (Hackstein et al., 2007).
3. Pharmacokinetics and Synthesis
- An efficient synthetic route has been developed for Sanglifehrin A, highlighting its strong immunosuppressive activity and high affinity for cyclophilin A. This synthesis is significant for assessing pharmacokinetic properties in vivo (Wagner et al., 2005).
4. Hepatitis C Virus (HCV) Treatment
- Sanglifehrins, including Sanglifehrin B, have shown potential in the treatment of HCV. They are more potent than cyclosporine at disrupting NS5A-CypA, -CypB, and -CypD complexes and inhibiting Cyp isomerase activity, suggesting their suitability as lead compounds for novel analogues targeting HCV (Gregory et al., 2011).
5. Novel Mechanisms of Action
- Sanglifehrin A represents a new class of immunophilin-binding immunosuppressants with a unique mechanism of action. It inhibits alloantigen-stimulated T cell proliferation at a later stage than other drugs like cyclosporin A and FK506, offering insights into novel therapeutic targets (Zenke et al., 2001).
6. Biosynthetic Gene Cluster
- The biosynthetic gene cluster for Sanglifehrin A, which shares structural similarities with this compound, has been characterized. This research provides a framework for using combinatorial biosynthesis to expand the structural diversity of Sanglifehrin A and potentially B (Qu et al., 2011).
properties
Molecular Formula |
C60H89N5O12 |
|---|---|
Molecular Weight |
1072.4 g/mol |
IUPAC Name |
(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H89N5O12/c1-11-44-31-40(8)60(63-55(44)71)39(7)30-38(6)52(77-60)34-50(69)36(4)20-14-12-15-21-37(5)51-26-17-13-16-25-49(68)42(10)54(70)46(28-27-41(9)66)56(72)62-53(35(2)3)57(73)61-48(33-43-22-18-23-45(67)32-43)58(74)65-29-19-24-47(64-65)59(75)76-51/h12-13,15-18,21-23,25,30,32,35-36,38,40,42,44,46-54,64,67-70H,11,14,19-20,24,26-29,31,33-34H2,1-10H3,(H,61,73)(H,62,72)(H,63,71)/b15-12+,17-13-,25-16-,37-21+/t36-,38+,40-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-/m0/s1 |
InChI Key |
LXZHHFFYSBIHSF-AIPKWMPTSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)C)NC1=O)C |
synonyms |
sanglifehrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



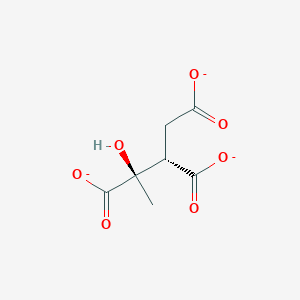
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
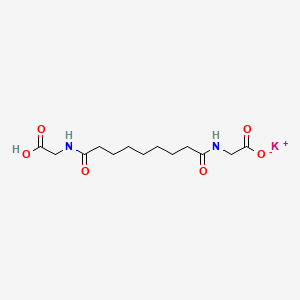
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
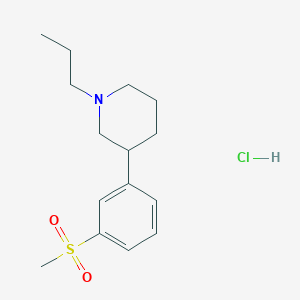
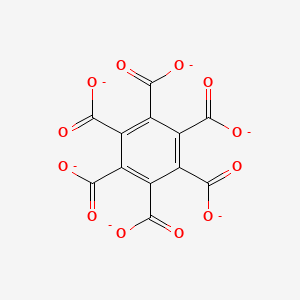

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
